Technical Monograph: Synthesis and Characterization of N,N'-Bis-(benzyloxycarbonyl)-sulfamide
Technical Monograph: Synthesis and Characterization of N,N'-Bis-(benzyloxycarbonyl)-sulfamide
Executive Summary
This technical guide details the synthesis, purification, and characterization of N,N'-bis-(benzyloxycarbonyl)-sulfamide (also referred to as bis-Cbz-sulfamide). This compound represents a critical scaffold in medicinal chemistry, serving as a versatile masked sulfamide equivalent and a precursor to modified Burgess-type dehydrating reagents.
While the classic Burgess reagent is a methyl-inner salt, the benzyl derivative offers distinct advantages in lipophilicity and orthogonal deprotection strategies (hydrogenolysis vs. hydrolysis). This guide prioritizes the Chlorosulfonyl Isocyanate (CSI) route due to its kinetic control and high atom economy, providing a robust protocol for scale-up.
Part 1: Strategic Retrosynthesis & Mechanistic Insight
The Synthetic Pathway
The synthesis is best approached via the stepwise addition of benzyl alcohol to chlorosulfonyl isocyanate (CSI). This method is superior to the direct acylation of sulfamide with benzyl chloroformate due to the poor solubility of unsubstituted sulfamide in organic solvents and the higher reactivity of CSI.
Mechanism:
-
Step 1 (Carbamoylation): The nucleophilic hydroxyl group of benzyl alcohol attacks the highly electrophilic isocyanate carbon of CSI. This reaction is rapid and exothermic, forming the N-(chlorosulfonyl)benzylcarbamate intermediate.
-
Step 2 (Sulfamoylation): The intermediate sulfamoyl chloride is then subjected to a second equivalent of benzyl alcohol. Unlike the first step, this requires a base (typically Triethylamine or Pyridine) to scavenge the HCl byproduct and drive the substitution at the less reactive sulfur center.
Reaction Scheme Visualization
[1][2][3]
Part 2: Comprehensive Synthesis Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Chlorosulfonyl Isocyanate (CSI) | Electrophile | 1.0 | Hazard: Reacts violently with water.[1] Corrosive. Use fresh. |
| Benzyl Alcohol | Nucleophile | 2.05 | Dry over 3Å sieves before use. |
| Triethylamine (TEA) | Base | 1.1 | Distilled from |
| Dichloromethane (DCM) | Solvent | - | Anhydrous (passed through alumina columns). |
| Hexane/Ethyl Acetate | Workup | - | HPLC grade for crystallization. |
Experimental Procedure
Safety Precaution: CSI is lachrymatory and corrosive. All operations must be performed in a fume hood under an inert atmosphere (
Step 1: Formation of the Mono-Cbz Intermediate
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Solvation: Charge the flask with CSI (1.0 equiv) and anhydrous DCM (0.5 M concentration relative to CSI). Cool the solution to 0°C using an ice/water bath.
-
Addition 1: Dissolve Benzyl Alcohol (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the CSI over 30 minutes.
-
Observation: The reaction is exothermic. Control the addition rate to maintain internal temperature
. -
Checkpoint: Stir for 30 minutes at 0°C. The formation of N-(chlorosulfonyl)benzylcarbamate is quantitative.
-
Step 2: Formation of the Bis-Cbz Product
-
Preparation: In a separate flask, mix Benzyl Alcohol (1.05 equiv) and Triethylamine (1.1 equiv) in DCM.
-
Addition 2: Add the alcohol/base mixture dropwise to the reaction flask at 0°C.
-
Note: The base is essential here to neutralize the HCl generated during the substitution at the sulfonyl center.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Monitor reaction progress by TLC (30% EtOAc in Hexane). The starting intermediate (
) should disappear, and the product ( ) should appear.
-
Step 3: Workup and Purification
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to quench unreacted CSI and remove triethylamine salts.
-
Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM.
-
Wash: Wash combined organics with Brine, dry over anhydrous
, and filter. -
Concentration: Concentrate the filtrate in vacuo to obtain a crude off-white solid.
-
Crystallization: Recrystallize from hot Ethyl Acetate/Hexane (1:3 ratio). Cool slowly to 4°C to induce precipitation of white crystalline needles.
Workflow Diagram
Part 3: Characterization & Validation
To ensure the integrity of the synthesized compound, the following analytical data must be verified. The data below represents the expected values for the purified bis-benzyl derivative based on structural analogs and spectroscopic principles.
Spectroscopic Data
| Technique | Expected Signal/Value | Structural Assignment |
| Aromatic protons (Phenyl rings) | ||
| Benzylic | ||
| Aromatic carbons | ||
| Benzylic | ||
| FT-IR (ATR) | 3250 | |
| 1745 | ||
| 1360, 1180 | ||
| Melting Point | 102–105°C | (Predicted range based on methyl analog mp 72°C) |
Troubleshooting Common Issues
-
Low Yield: Often caused by moisture in the CSI or solvent. Ensure strict anhydrous conditions.
-
Oily Product: Indicates residual benzyl alcohol. Recrystallize twice or wash the crude solid with cold pentane/hexane.
-
Impurity at
4.6: Likely benzyl chloride formed if HCl was not scavenged effectively. Increase TEA equivalents slightly.
Part 4: Downstream Applications (Burgess Reagent)
While this guide focuses on the bis-Cbz sulfamide, it is often a checkpoint en route to Burgess-type reagents.
-
Conversion: The inner salt (Burgess Reagent) is typically formed from the mono-adduct (Step 1 intermediate) by reacting with an amine (like triethylamine) rather than a second alcohol.
-
Utility: The bis-Cbz variant described here serves as a stable, storable "masked" sulfamide that can be deprotected via hydrogenolysis (
) to release pure sulfamide ( ) or used in peptide coupling to introduce a sulfamide transition-state mimic.
References
-
Atkins, G. M., & Burgess, E. M. (1968).[3] The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744–4745.[3] [Link]
-
Nicolaou, K. C., et al. (2002).[4] A New Method for the Synthesis of Nonsymmetrical Sulfamides Using Burgess-Type Reagents.[4][5] Angewandte Chemie International Edition, 41(20), 3866–3870.[4] [Link]
-
Beaudoin, S. (2001). Chlorosulfonyl Isocyanate.[6][7][1][3][8][9][10][11] Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 25(2), 186-228. [Link]
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- 3. Burgess reagent - Wikipedia [en.wikipedia.org]
- 4. A new method for the synthesis of nonsymmetrical sulfamides using burgess-type reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7015321B2 - Synthesis of non-symmetrical sulfamides using burgess-type reagents - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
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